N-(3-Oxobutanoyl)-L-homoserine lactone is a member of the N-acyl homoserine lactone family, which are signaling molecules used in quorum sensing by many Gram-negative bacteria. These compounds play crucial roles in regulating various biological processes, including bioluminescence, virulence, and biofilm formation. N-(3-Oxobutanoyl)-L-homoserine lactone specifically is known for its involvement in bacterial communication and has been studied for its potential applications in controlling pathogenic bacteria and enhancing plant defenses.
N-(3-Oxobutanoyl)-L-homoserine lactone is synthesized by bacteria, particularly those in the genus Vibrio, which utilize this compound as a signaling molecule to coordinate group behaviors. The synthesis involves the enzyme LuxI, which catalyzes the formation of the lactone from acyl-acyl carrier protein and S-adenosylmethionine.
This compound belongs to the class of N-acyl homoserine lactones, characterized by a homoserine lactone ring linked to an acyl chain. The acyl chain length and structure can vary significantly, influencing the biological activity of the molecule.
The synthesis of N-(3-Oxobutanoyl)-L-homoserine lactone typically involves several steps:
The synthesis can be optimized using various reaction conditions, such as temperature, solvent choice, and catalysts. For example, using a mild base can facilitate the acylation step while minimizing side reactions.
N-(3-Oxobutanoyl)-L-homoserine lactone has a distinct molecular structure characterized by:
The molecular formula is C_8H_13NO_4, with a molecular weight of approximately 173.19 g/mol. The compound exhibits intramolecular interactions that stabilize its conformation, such as carbonyl–carbonyl interactions that influence its biological activity .
N-(3-Oxobutanoyl)-L-homoserine lactone participates in various chemical reactions:
The binding affinity and specificity of N-(3-Oxobutanoyl)-L-homoserine lactone to its receptor are influenced by structural features such as the length and saturation of the acyl chain .
The mechanism of action involves:
Studies have shown that variations in the acyl chain can alter the efficacy of N-(3-Oxobutanoyl)-L-homoserine lactone in activating its receptor, impacting bacterial behavior significantly .
Relevant analyses indicate that N-(3-Oxobutanoyl)-L-homoserine lactone exhibits significant stability due to its cyclic structure, which protects it from rapid degradation .
N-(3-Oxobutanoyl)-L-homoserine lactone has several applications:
Quorum sensing (QS) represents a fundamental communication mechanism enabling bacterial populations to synchronize gene expression in response to cell density. N-(3-oxobutanoyl)-L-homoserine lactone (3-oxo-C4-HSL) belongs to the N-acyl homoserine lactone (AHL) family of QS signals, characterized by a conserved homoserine lactone (HSL) ring linked to a variable acyl chain. This compound features a four-carbon acyl chain (butanoyl) modified by an oxygen atom (oxo group) at the β-carbon (C3 position). While structurally analogous to other short-chain AHLs, its 3-oxo substitution confers distinct biochemical properties that influence its biological activity and receptor specificity [6] [10].
3-oxo-C4-HSL functions as an autoinducer molecule, facilitating intra- and inter-species communication among Gram-negative bacteria. Its biosynthesis follows the canonical pathway for AHLs:
Table 1: Biosynthetic and Functional Attributes of 3-oxo-C4-HSL
Property | Detail | Biological Implication |
---|---|---|
Acyl Chain Length | C4 (4 carbons) | High diffusibility due to hydrophobicity-hydrophilicity balance |
C3 Modification | Oxo group (ketone functionality) | Enhanced receptor binding affinity via polar interactions |
Primary Synthase | LuxI homologs (e.g., potential RhII-like enzymes) | Specificity for butanoyl-ACP precursor |
Receptor Protein | LuxR-type transcriptional regulators | Formation of active dimeric complex; DNA binding at target promoters |
Regulatory Targets | Virulence, biofilm maturation, metabolite production | Population-level adaptation to environmental niches |
Though less ubiquitously documented than signals like Pseudomonas aeruginosa’s OdDHL (3-oxo-C12-HSL), 3-oxo-C4-HSL has been identified in specific proteobacterial lineages. Its production correlates with phenotypes including:
AHL diversity stems from variations in acyl chain length (C4–C18), C3 substitutions (H, OH, oxo), and saturation. 3-oxo-C4-HSL occupies a niche within this spectrum, exhibiting properties distinct from both short- and long-chain homologs:
Table 2: Physicochemical and Functional Comparison of Key AHLs
AHL Signal | Acyl Chain | C3 Modification | Diffusion Rate | Bacterial Producers | Primary Phenotypic Roles |
---|---|---|---|---|---|
3-oxo-C4-HSL | C4 | Oxo | High | Aeromonas, Enterobacter | Biofilm maturation, enzyme secretion |
C4-HSL (BHL) | C4 | H | High | P. aeruginosa (RhlI) | Rhamnolipid, pyocyanin production |
3-oxo-C6-HSL | C6 | Oxo | Moderate | V. fischeri (LuxI) | Bioluminescence |
C6-HSL | C6 | H | Moderate | C. violaceum (CviI) | Violacein pigment |
3-oxo-C12-HSL (OdDHL) | C12 | Oxo | Low* | P. aeruginosa (LasI) | Elastase, exotoxin A, biofilm |
3-OH-C14-HSL | C14 | OH | Low | Rhizobia | Symbiotic nodulation |
*Long-chain AHLs often require active transport [1] [8]
Key Differentiating Features:
Table 3: Structural Determinants of AHL-Receptor Interaction Specificity
Structural Element | Impact on LuxR Binding | Example AHLs |
---|---|---|
Homoserine Lactone Ring | Essential for receptor activation; conserved hydrogen bonding with Trp/Tyr residues | All AHLs |
Acyl Chain Length | Governs hydrophobic pocket occupancy; steric constraints dictate specificity | C4 vs. C12 specificity in RhlR/LasR |
C3 Functional Group | Oxo/OH groups form polar contacts; unsubstituted chains rely on van der Waals forces | 3-oxo-C4-HSL vs. C4-HSL |
Chirality | L-configuration critical; D-enantiomers act as antagonists in some systems | Synthetic D-AHLs inhibit QS [6] |
Ecological Context:
In multispecies environments (e.g., biofilms, rhizospheres), 3-oxo-C4-HSL contributes to complex signaling networks:
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3